molecular formula C12H6Cl2N2 B3350825 1,4-Dichlorobenzo[g]phthalazine CAS No. 30800-67-0

1,4-Dichlorobenzo[g]phthalazine

Cat. No.: B3350825
CAS No.: 30800-67-0
M. Wt: 249.09 g/mol
InChI Key: SHYJQNFZBSYEHO-UHFFFAOYSA-N
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Description

1,4-Dichlorobenzo[g]phthalazine is a chemical compound with the molecular formula C12H6Cl2N2 and a molecular weight of 249.1 . It is also known by other synonyms such as 1,4-dichloro-2,3-diaza-anthracene and 1,4-dichloronaphthopyridazine .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of new phthalazine derivatives were synthesized via the reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or secondary amines . Another study reported the synthesis of phthalazine derivatives from substituted 2-bromobenzaldehyde acetals by a sequence involving lithiation and formylation, deprotection, and condensative cyclization with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[g]phthalazine core with two chlorine atoms attached at the 1 and 4 positions . The compound has a polar surface area (PSA) of 25.78000 and a LogP value of 4.08980 .


Chemical Reactions Analysis

Phthalazine derivatives, including this compound, have been reported to undergo various chemical reactions . For example, the reaction of this compound with corresponding polyamines led to a new series of mono and binuclear 1-alkylamino-4-chlorobenzo[g]phthalazine derivatives .

Mechanism of Action

While the specific mechanism of action for 1,4-Dichlorobenzo[g]phthalazine is not explicitly mentioned, phthalazine derivatives have been reported to exhibit anti-proliferative activity on human breast cancer cell line MCF-7 . They have also shown strong antiviral efficacy against major human pathogens like HCMV and SARS-CoV-2 .

Future Directions

Research on 1,4-Dichlorobenzo[g]phthalazine and its derivatives continues to be an active area of interest. For instance, a recent study reported the development of a metal-free four-step one-pot synthetic strategy to access high-value functionalized phthalazines using o-methyl benzophenones as starting compounds . Another study described the synthesis of phthalazinone-dithiocarbamate hybrids, which displayed promising results against multifactorial diseases, including cancer .

Properties

IUPAC Name

1,4-dichlorobenzo[g]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(14)16-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYJQNFZBSYEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NN=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571329
Record name 1,4-Dichlorobenzo[g]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30800-67-0
Record name 1,4-Dichlorobenzo[g]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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